

In-Depth Technical Guide to 3-Fluoro-5-formylbenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Fluoro-5-formylbenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, physical and chemical characteristics, and provides available experimental data. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

3-Fluoro-5-formylbenzonitrile, with the CAS number 1003708-42-6, is a trifunctional aromatic compound containing a fluorine atom, a formyl group, and a nitrile group.^[1] These functional groups contribute to its unique reactivity and utility as a building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of **3-Fluoro-5-formylbenzonitrile**

Property	Value	Source(s)
IUPAC Name	3-fluoro-5-formylbenzonitrile	[1]
Synonyms	5-Cyano-3-fluorobenzaldehyde, 3-Cyano-5-fluorobenzaldehyde	[1]
CAS Number	1003708-42-6	[1]
Molecular Formula	C ₈ H ₄ FNO	[1]
Molecular Weight	149.12 g/mol	[1]
Melting Point	75-82 °C	
Boiling Point	205 °C (predicted)	
Density	1.25 g/cm ³ (predicted for isomer)	[2]
XlogP	1.2	[1]
Appearance	White to light yellow crystalline powder	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **3-Fluoro-5-formylbenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **3-Fluoro-5-formylbenzonitrile** in CDCl₃ is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
- ¹³C NMR:** The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to

have a chemical shift in the range of 190 ppm. The carbon atoms attached to the fluorine and nitrile groups will also show characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-5-formylbenzonitrile** will display characteristic absorption bands for its functional groups. Key expected peaks include:

- C≡N stretch: A strong, sharp absorption band around 2230 cm^{-1} .
- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-F stretch: An absorption in the region of 1250-1000 cm^{-1} .
- Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
- Aromatic C=C stretch: Bands in the 1600-1450 cm^{-1} region.

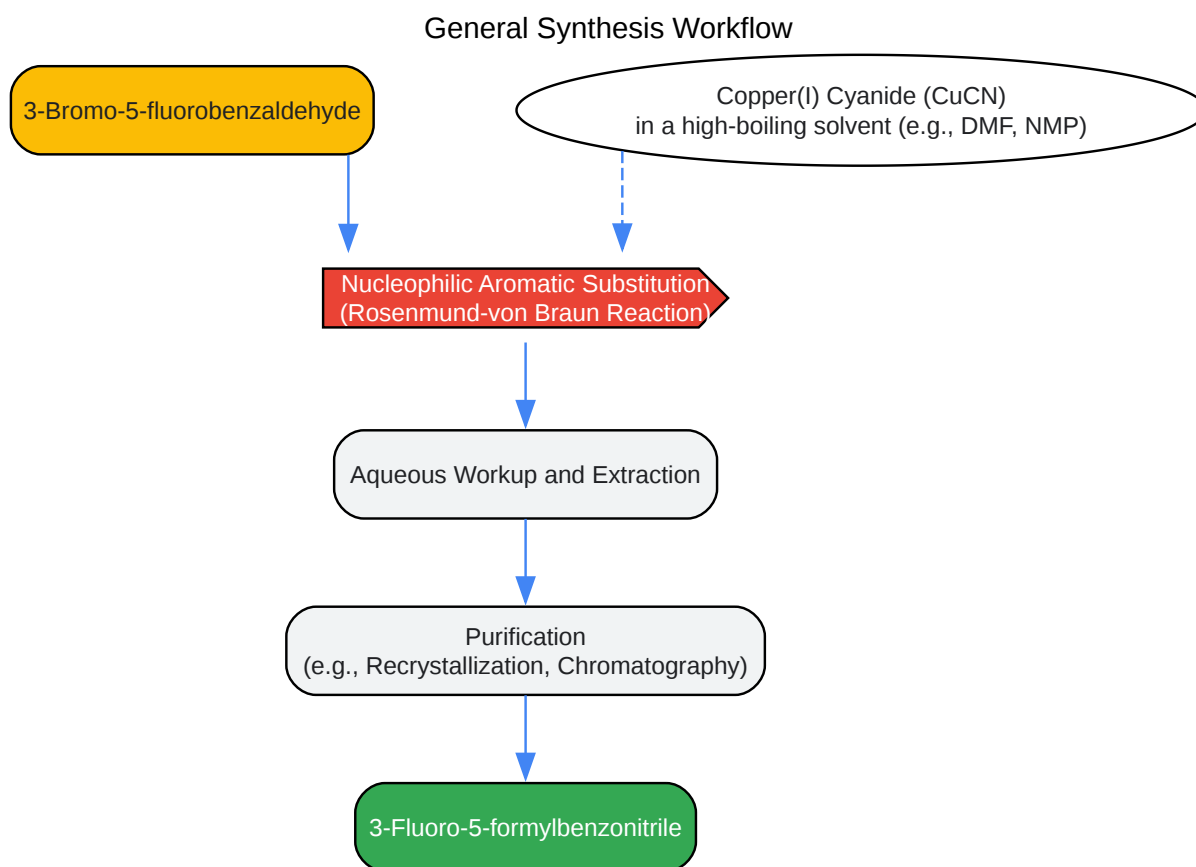
Mass Spectrometry (MS)

The mass spectrum of **3-Fluoro-5-formylbenzonitrile** is expected to show a molecular ion peak (M^+) at m/z 149, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) and hydrocyanic acid (HCN, 27 amu).

Synthesis and Reactivity

While a specific detailed experimental protocol for the synthesis of **3-Fluoro-5-formylbenzonitrile** is not readily available in the searched literature, a common route for the synthesis of its isomer, 2-Fluoro-5-formylbenzonitrile, involves the cyanation of a corresponding bromobenzaldehyde precursor.^{[3][4]} This suggests that a potential synthetic pathway for **3-Fluoro-5-formylbenzonitrile** could start from 3-bromo-5-fluorobenzaldehyde.

A general workflow for such a synthesis is depicted below:



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Caption: General workflow for the synthesis of **3-Fluoro-5-formylbenzonitrile**.

Applications in Drug Development

3-Fluoro-5-formylbenzonitrile serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of Positron Emission Tomography (PET) imaging agents and Poly (ADP-ribose) polymerase (PARP) inhibitors.

PET Radiotracers for mGluR5 Imaging

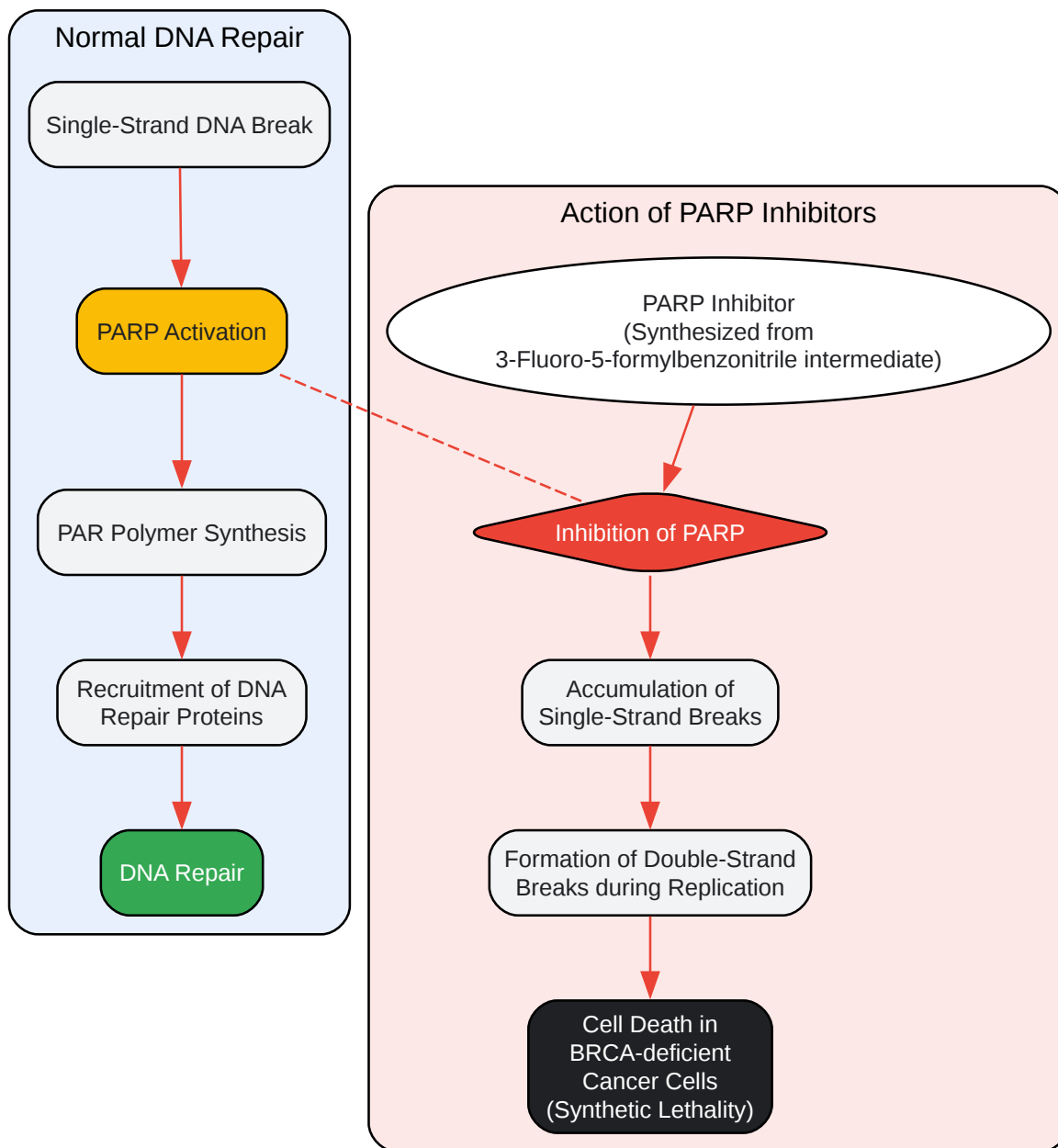
This compound is a precursor for the synthesis of radiolabeled ligands targeting the metabotropic glutamate receptor 5 (mGluR5).^[5] These receptors are implicated in various neurological and psychiatric disorders. The development of PET tracers allows for the non-

invasive in vivo visualization and quantification of mGluR5, aiding in the diagnosis and understanding of these conditions, as well as in the development of novel therapeutics.

PARP Inhibitors

3-Fluoro-5-formylbenzonitrile is also utilized in the synthesis of PARP inhibitors.^[2] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzonitrile moiety can serve as a pharmacophore that mimics the nicotinamide portion of the NAD⁺ substrate, leading to competitive inhibition of the PARP enzyme.

The general role of PARP in DNA repair and its inhibition is illustrated in the following diagram:



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Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Safety and Handling

3-Fluoro-5-formylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Conclusion

3-Fluoro-5-formylbenzonitrile is a valuable and versatile building block in medicinal chemistry and drug development. Its unique combination of functional groups allows for its incorporation into a variety of complex molecular scaffolds, leading to the development of potent and selective therapeutic and diagnostic agents. This guide provides a summary of its key chemical properties and applications, serving as a foundational resource for researchers in the field. Further experimental validation of some of the predicted properties is recommended for specific applications.

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